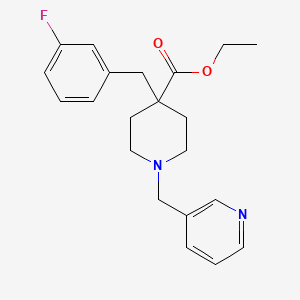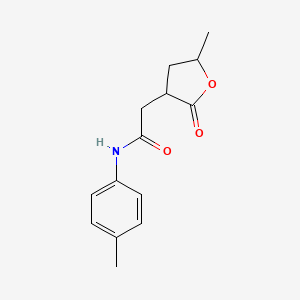![molecular formula C19H24N2O5S B3928305 N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B3928305.png)
N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Descripción general
Descripción
N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly known as DMPEA-Glycinate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylethylamines and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of DMPEA-Glycinate is not fully understood. However, it is believed to act on various neurotransmitter systems such as dopamine, serotonin, and norepinephrine. It has been shown to increase the release of these neurotransmitters, leading to improved cognitive function, memory, and mood. DMPEA-Glycinate also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
DMPEA-Glycinate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to improved cognitive function, memory, and mood. DMPEA-Glycinate also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective properties and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPEA-Glycinate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using DMPEA-Glycinate in lab experiments. The compound is not widely available, and its use is restricted due to legal and ethical concerns. In addition, the exact mechanism of action is not fully understood, and more research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on DMPEA-Glycinate. One area of research is the potential use of DMPEA-Glycinate in the treatment of neurological and psychiatric disorders such as Alzheimer's disease and depression. Another area of research is the potential use of DMPEA-Glycinate in the treatment of cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of DMPEA-Glycinate.
Aplicaciones Científicas De Investigación
DMPEA-Glycinate has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been found to have a positive effect on cognitive function, memory, and mood. In addition, it has been shown to have anti-inflammatory and neuroprotective properties. DMPEA-Glycinate has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-17-10-9-15(13-18(17)26-2)11-12-20-19(22)14-21(27(3,23)24)16-7-5-4-6-8-16/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCWITHGUXITND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-acetyl-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928233.png)
![2-(4-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3928238.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3928252.png)

![1-phenyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3928270.png)
![4-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B3928280.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B3928281.png)
![3-bromo-4-methoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3928290.png)
![N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B3928291.png)
amino]methyl}benzoic acid](/img/structure/B3928299.png)

![3-hydroxy-4-{phenyl[(3-pyridinylcarbonyl)amino]methyl}-2-naphthoic acid](/img/structure/B3928315.png)
![1-[5-(4-bromophenyl)-2-furoyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B3928320.png)
![11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928327.png)